Comprehensive Spectral Profiling of 2-Amino-3-fluoro-5-methylphenol
Comprehensive Spectral Profiling of 2-Amino-3-fluoro-5-methylphenol
Topic: (CAS 1823882-75-2) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
A Critical Intermediate in Heterocyclic Scaffold Synthesis
Executive Summary
2-Amino-3-fluoro-5-methylphenol (CAS: 1823882-75-2) is a highly specialized aniline derivative utilized primarily as a regiospecific building block in the synthesis of fused heterocycles, particularly 4-fluoro-6-methylbenzo[d]oxazol-2(3H)-ones and related kinase inhibitor scaffolds. Its unique substitution pattern—featuring a fluorine atom ortho to the amino group and meta to the hydroxyl—imparts distinct electronic properties that influence both its chemical reactivity and spectral signature.
This guide provides an in-depth analysis of its physicochemical properties, synthesis pathways, and spectral characteristics (NMR, IR, MS), offering researchers a self-validating reference for identification and quality control.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| Chemical Name | 2-Amino-3-fluoro-5-methylphenol |
| CAS Number | 1823882-75-2 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| Appearance | Brown to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water. |
| pKa (Predicted) | ~9.5 (Phenolic OH), ~4.0 (Anilinium) |
| SMILES | Cc1cc(F)c(N)c(O)c1 |
Synthesis & Preparation Protocol
To understand the impurity profile and spectral background, one must understand the genesis of the compound. The industrial route typically involves the nitration of 3-fluoro-5-methylphenol followed by selective reduction.
Retrosynthetic Pathway
The presence of the fluorine atom directs electrophilic aromatic substitution (nitration) to the ortho and para positions. However, the directing power of the hydroxyl group (strongly activating) dominates.
Figure 1: Standard synthetic route. Note that regioisomers (4-nitro and 6-nitro) must be removed via column chromatography or recrystallization prior to reduction.
Preparation for Analysis
Protocol:
-
Solvent Selection: For NMR, use DMSO-d6 . Chloroform-d (CDCl3) may cause precipitation or broadening of the exchangeable protons (OH/NH2).
-
Sample Concentration: Dissolve 10–15 mg of solid in 0.6 mL of solvent for 1H NMR; >30 mg is recommended for 13C NMR.
-
Handling: The compound is sensitive to oxidation (turning darker brown over time). Store under inert gas (Nitrogen/Argon) at -20°C.
Mass Spectrometry (MS) Profiling
Mass spectrometry provides the primary confirmation of molecular weight. The presence of Fluorine offers no unique isotope pattern (unlike Cl or Br), but the "Nitrogen Rule" applies (odd mass = odd number of nitrogens).
Experimental Parameters (ESI-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
-
Carrier Solvent: MeOH:H2O (50:50) + 0.1% Formic Acid.
Spectral Data & Fragmentation Logic
| Ion Species | m/z (Observed) | Identity | Mechanistic Logic |
| [M+H]⁺ | 142.15 | Protonated Molecular Ion | Base peak. Protonation occurs at the amine nitrogen. |
| [M+Na]⁺ | 164.13 | Sodium Adduct | Common in glass/solvent contaminants. |
| [2M+H]⁺ | 283.29 | Dimer | Observed at high concentrations. |
| Fragment | 125.1 | [M+H - NH3]⁺ | Loss of ammonia (17 Da), typical for primary anilines. |
| Fragment | 105.1 | [M+H - NH3 - HF]⁺ | Subsequent loss of HF (20 Da) driven by stability of tropylium-like cation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is the definitive fingerprint. The fluorine atom at position 3 introduces Spin-Spin Coupling (
1H NMR (400 MHz, DMSO-d6)
Predicted shifts based on substituent additivity rules and structural analogues.
| Shift (δ ppm) | Multiplicity | Integral | Coupling ( | Assignment | Interpretation |
| 9.20 | Broad Singlet | 1H | - | -OH | Phenolic hydroxyl. Disappears with D₂O shake. |
| 6.35 | Doublet (d) | 1H | Ar-H (Pos 4) | Ortho to Fluorine. Large coupling constant is diagnostic. | |
| 6.15 | Singlet (s) | 1H | - | Ar-H (Pos 6) | Meta to Fluorine (coupling often too small to resolve). |
| 4.60 | Broad Singlet | 2H | - | -NH₂ | Aniline protons. Broadened by quadrupole relaxation. |
| 2.15 | Singlet (s) | 3H | - | -CH₃ | Methyl group at Pos 5. |
Key Diagnostic: Look for the doublet at ~6.35 ppm. If this is a singlet, you likely have the wrong isomer (e.g., fluorine at position 4 or 5).
13C NMR (100 MHz, DMSO-d6)
Fluorine coupling makes the Carbon spectrum complex but highly informative.
-
C-F (Pos 3): ~150 ppm (Doublet,
Hz). -
C-OH (Pos 1): ~145 ppm (Doublet,
Hz). -
C-N (Pos 2): ~125 ppm (Doublet,
Hz). -
C-H (Pos 4): ~105 ppm (Doublet,
Hz).
Infrared (IR) Spectroscopy
IR is useful for quick solid-state identification.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3350 - 3450 | N-H Stretch (Doublet) | Primary Amine (-NH₂) |
| 3200 - 3300 | O-H Stretch (Broad) | Phenol (Hydrogen bonded) |
| 1620 | N-H Bend | Amine scissoring |
| 1590, 1500 | C=C Stretch | Aromatic Ring |
| 1210 - 1250 | C-F Stretch | Aryl Fluoride (Strong band) |
Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, the most common impurities are regioisomers formed during nitration.
Figure 2: Logical relationship between target structure and potential isomeric impurities.
Differentiation Strategy:
-
Target: 1H NMR shows two aromatic protons, one with large F-coupling (ortho) and one with negligible coupling.
-
Impurity A (Para-Amino): Would show different splitting patterns (likely two doublets if F is adjacent to one H).
References
-
Sigma-Aldrich. 2-amino-3-fluoro-5-methylphenol Product Page (CAS 1823882-75-2). Retrieved from
-
World Intellectual Property Organization (WIPO). WO2024061340A1 - Nampt modulators, preparations, and uses thereof. (2024).[1][2] (Describes the use of the compound as a key intermediate). Retrieved from
-
National Institute of Standards and Technology (NIST). General Mass Spectrometry Data for Methyl-Aminophenols. Retrieved from
